molecular formula C12H20O B13302573 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde

1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde

Cat. No.: B13302573
M. Wt: 180.29 g/mol
InChI Key: WCXBPXNRAMDQTN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclopropane ring attached to a cyclohexane ring, which is further substituted with two methyl groups at positions 3 and 5

Preparation Methods

The synthesis of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid. Common methods include the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate.

    Aldehyde Formation: The introduction of the aldehyde group can be accomplished through the oxidation of a primary alcohol or the hydroformylation of an alkene. Reagents such as pyridinium chlorochromate (PCC) or the use of a hydroformylation catalyst can be employed.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent, often facilitated by radical initiators or nucleophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into the biochemical processes involving aldehydes and cyclopropane derivatives.

    Industry: It can be utilized in the production of specialty chemicals and materials, where its reactivity and structural properties are advantageous.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The cyclopropane ring, due to its strained nature, can participate in ring-opening reactions, leading to the formation of reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing aldehydes and cyclohexane derivatives:

    Cyclopropane-1-carbaldehyde: Lacks the cyclohexane ring and methyl substitutions, making it less sterically hindered and potentially more reactive.

    Cyclohexane-1-carbaldehyde: Does not contain the cyclopropane ring, resulting in different reactivity and applications.

    3,5-Dimethylcyclohexane-1-carbaldehyde:

The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3,5-dimethylcyclohexyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h8-11H,3-7H2,1-2H3

InChI Key

WCXBPXNRAMDQTN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C2(CC2)C=O)C

Origin of Product

United States

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